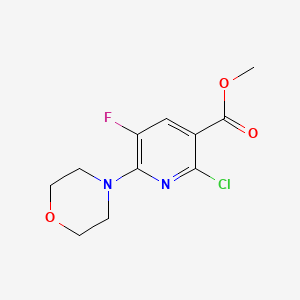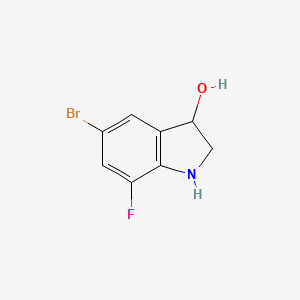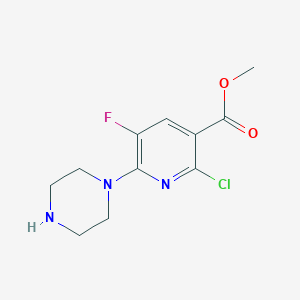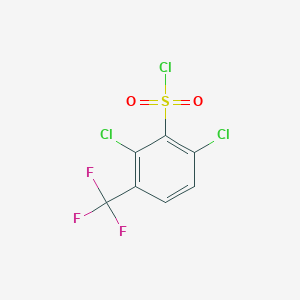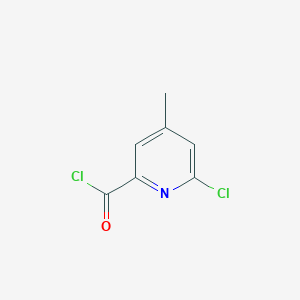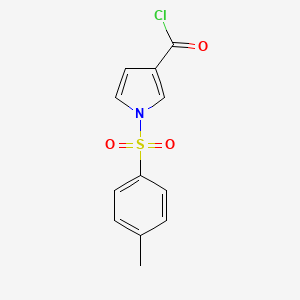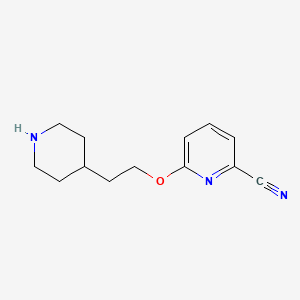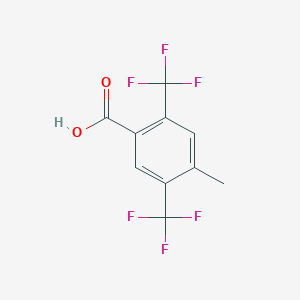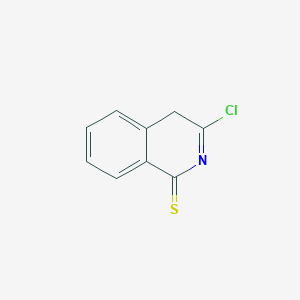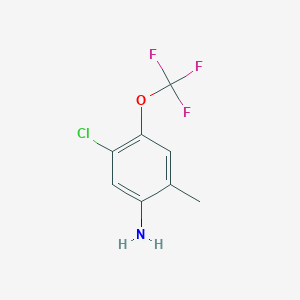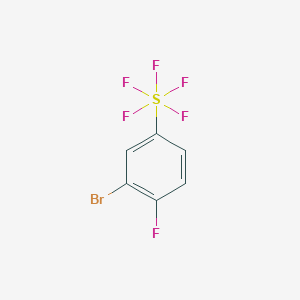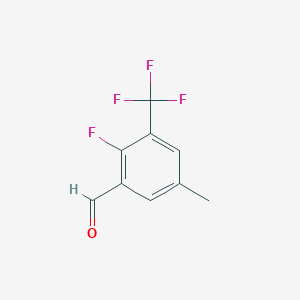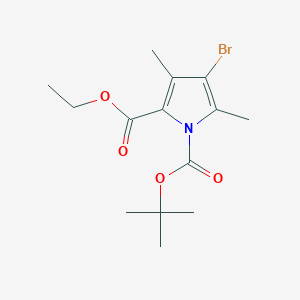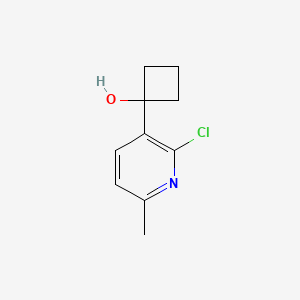
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
説明
科学的研究の応用
Antimicrobial Activity of Schiff Base Ligands and Complexes : A study by Cukurovalı et al. (2002) explored the antimicrobial activity of novel Schiff base ligands containing cyclobutane and thiazole rings. These compounds, along with their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII, exhibited activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).
Synthesis and Structural Analysis of Thiazole Derivatives : Another study conducted by Sarı et al. (2002) reported on the crystal structure of a thiazole derivative synthesized from cyclobutane precursors. This research highlights the importance of structural analysis in understanding the properties and potential applications of such compounds (Sarı et al., 2002).
Chemical Synthesis and Applications in Organic Chemistry : Research by Jamart-Grégoire et al. (1993) focused on the use of methylenecyclobutanols as starting materials for the synthesis of polycyclic cyclopentane derivatives. This work emphasizes the versatility of cyclobutanol derivatives in organic synthesis, particularly in the construction of complex molecular architectures (Jamart-Grégoire et al., 1993).
Investigation into Pharmaceutical Applications : A study on chlorobutanol, a derivative related to cyclobutanols, examined its inhibition of brain type voltage-gated sodium channels. This research by Kracke and Landrum (2011) suggests potential therapeutic applications of cyclobutanol derivatives in the development of analgesic or anesthetic drugs (Kracke & Landrum, 2011).
Photochemical and Catalytic Properties : The work on gold-catalyzed cycloisomerizations of ene-ynamides by Couty et al. (2009) indicates the catalytic capabilities of compounds structurally related to cyclobutanols. Such studies contribute to the broader understanding of cyclobutanols in catalysis and synthetic applications (Couty et al., 2009).
特性
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-4-8(9(11)12-7)10(13)5-2-6-10/h3-4,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJQZAHDGUBYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

